Cefonicid sodium salt, Antibiotic for Culture Media Use Only
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Overview
Description
Cefonicid (sodium) is a second-generation cephalosporin antibiotic administered intravenously or intramuscularly. It is known for its bactericidal action, which results from the inhibition of cell wall synthesis. This compound is used to treat various bacterial infections, including urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefonicid is synthesized by nucleophilic displacement of the 3-acetoxy moiety of a cephalosporin intermediate with an appropriately substituted tetrazole thiol. The mandelic acid amide C-7 side chain is reminiscent of cefamandole . The key intermediate in the preparation of cefonicid is the 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt .
Industrial Production Methods: The industrial production of cefonicid involves a telescopic route where synthetic steps are performed at room temperature. This includes the displacement of the acetoxy group with boron trifluoride and crystallization without treatment with charcoal. This method is scalable, cost-effective, and energy-saving .
Chemical Reactions Analysis
Types of Reactions: Cefonicid undergoes various chemical reactions, including nucleophilic substitution and hydrolysis. It is a beta-lactam antibiotic, and its reactions are primarily centered around the beta-lactam ring.
Common Reagents and Conditions: Common reagents used in the synthesis of cefonicid include boron trifluoride and tetrazole thiol. The reactions are typically carried out at room temperature to ensure efficiency and yield .
Major Products Formed: The major product formed from the synthesis of cefonicid is the 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt, which is then further processed to obtain cefonicid (sodium) .
Scientific Research Applications
Cefonicid is widely used in scientific research due to its antibacterial properties. It is used in the study of bacterial cell wall synthesis and the development of new antibiotics. In medicine, cefonicid is used to treat various bacterial infections, making it a valuable tool in clinical research . Additionally, cefonicid is used in the industrial production of pharmaceutical intermediates .
Mechanism of Action
Cefonicid exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The molecular targets of cefonicid include penicillin-binding proteins and peptidoglycan synthase .
Comparison with Similar Compounds
Cefonicid is similar to other second-generation cephalosporins such as cefamandole and cefazaflur. cefonicid is unique due to its specific side chain and its ability to inhibit a broader range of penicillin-binding proteins . Other similar compounds include cefuroxime and cefoxitin, which also belong to the second-generation cephalosporins .
Properties
Molecular Formula |
C18H16N6Na2O8S3 |
---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
disodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O8S3.2Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t11-,13-,16-;;/m1../s1 |
InChI Key |
NAXFZVGOZUWLEP-RFXDPDBWSA-L |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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